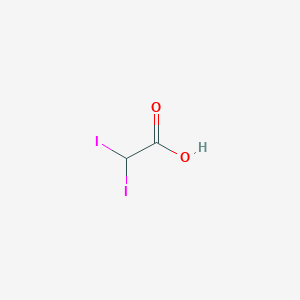
(2S)-2,3-dimethylbutane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-2,3-dimethylbutane-1,3-diol (DMD) is an important compound in the field of organic synthesis. It is a chiral diol with a variety of applications in the chemical and pharmaceutical industries. DMD has been extensively studied in the past few decades due to its unique properties and wide range of uses.
Scientific Research Applications
Organic Chemistry and Reactions
The research around (2S)-2,3-dimethylbutane-1,3-diol primarily focuses on its applications in organic chemistry, particularly in the formation of organohalogen compounds and reaction mechanisms. For instance, its reactions with chlorine and iodine monochloride produce various organohalogen compounds, which are significant in synthetic chemistry (Said & Tipping, 1972).
Synthesis and Characterization in Chemistry
The synthesis and characterization of certain chemical compounds like 2-mercapto-2-thiono-1,3,2-dioxaphospholanes and dioxaphosphorinanes involve reactions with (2S)-2,3-dimethylbutane-1,3-diol. These compounds have been synthesized for various applications, including as potential pesticides (Chauhan et al., 1983).
Quantum-Chemical Research
Quantum-chemical research has been conducted on the dehydration mechanism of 2,3-dimethylbutan-2,3-diol, providing insights into the molecular behavior and reaction kinetics at an atomic level (Kovalskyi et al., 2013).
Catalysis and Chemical Transformations
Studies also include the use of (2S)-2,3-dimethylbutane-1,3-diol in catalysis, such as its transformation into dimethylbutenes using bimetallic catalysts, an area of interest in industrial chemistry (Rougé et al., 2019).
Phase Changes and Thermodynamic Properties
Research has been conducted on the glassy state and phase changes of 2,3-dimethylbutane, which is closely related to (2S)-2,3-dimethylbutane-1,3-diol. Such studies are crucial for understanding the material's thermodynamic properties and behavior under different temperature conditions (Adachi et al., 1971).
Reaction Mechanisms and Spectroscopy
The study of reaction mechanisms, such as the free radical reactions involving (2S)-2,3-dimethylbutane-1,3-diol derivatives, and spectroscopic studies on rotational isomerism, provides a deeper understanding of chemical behavior and properties (Liu, 1956).
properties
IUPAC Name |
(2S)-2,3-dimethylbutane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(4-7)6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZWYSUTSDPWAQ-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415965 |
Source


|
| Record name | (2S)-2,3-dimethylbutane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2,3-dimethylbutane-1,3-diol | |
CAS RN |
73295-12-2 |
Source


|
| Record name | (2S)-2,3-dimethylbutane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2,3-dimethylbutane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

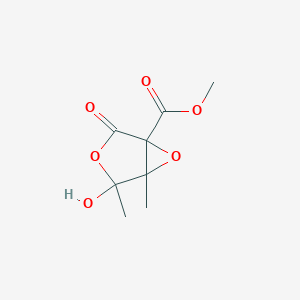

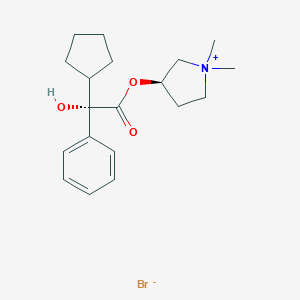


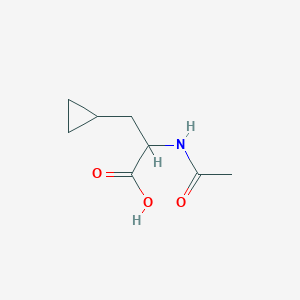

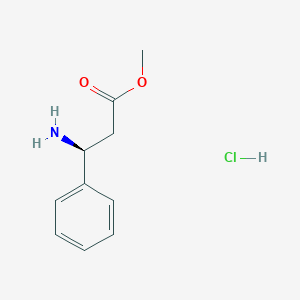


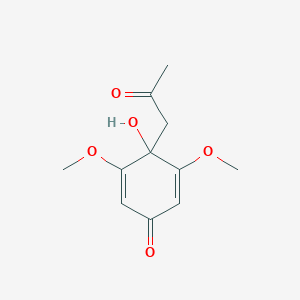
![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B141496.png)

